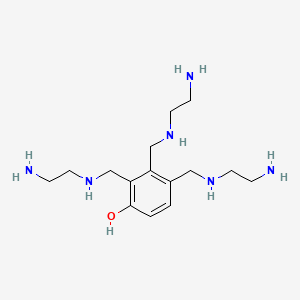![molecular formula C15H16BClO3 B12645422 Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, is a specialized organoboron compound. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This specific boronic acid derivative features a chloro and ethoxyphenyl group, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . The reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium and involve the coupling of aryl halides with boronic acids under mild and functional group-tolerant conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, undergoes several types of chemical reactions:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted aryl compounds, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require specific aryl groups.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action for boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, involves its ability to form covalent bonds with nucleophiles. This is particularly relevant in Suzuki-Miyaura coupling reactions, where the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of an ethoxy group.
4-Chlorophenylboronic acid: Similar structure but lacks the ethoxyphenyl group.
Uniqueness
Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, is unique due to the presence of both chloro and ethoxyphenyl groups. These functional groups can influence its reactivity and make it suitable for specific applications that simpler boronic acids may not be able to achieve .
Eigenschaften
Molekularformel |
C15H16BClO3 |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H16BClO3/c1-2-20-14-6-3-11(4-7-14)9-12-10-13(16(18)19)5-8-15(12)17/h3-8,10,18-19H,2,9H2,1H3 |
InChI-Schlüssel |
BCJSYKWHMYECTE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)Cl)CC2=CC=C(C=C2)OCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


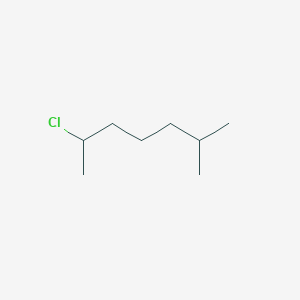

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
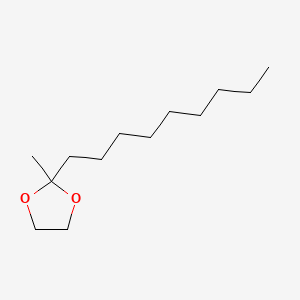
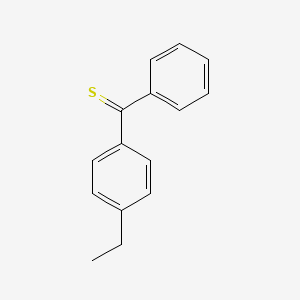
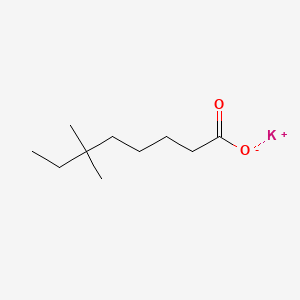
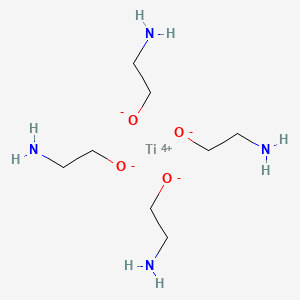
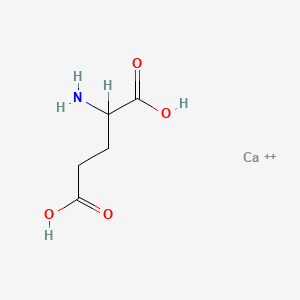


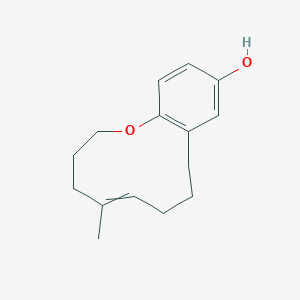
![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
